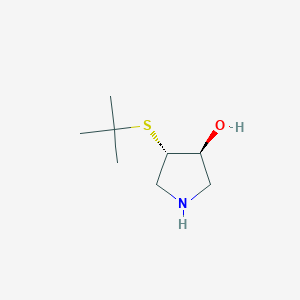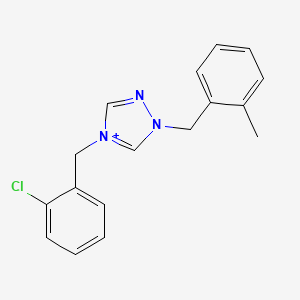
4-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium is a chemical compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both chlorobenzyl and methylbenzyl groups attached to a triazolium core, imparts distinct chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 2-chlorobenzyl chloride with 2-methylbenzylamine in the presence of a base, followed by cyclization with a suitable triazole precursor. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Catalysts: Catalysts such as potassium carbonate or sodium hydride may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, with reagents such as sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C to room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding benzyl alcohols or carboxylic acids.
Reduction: Formation of reduced triazolium derivatives.
Substitution: Formation of substituted triazolium salts with various functional groups.
Scientific Research Applications
4-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with receptors: Modulating signal transduction pathways.
Disrupting cell membranes: Leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorobenzyl)-1-benzyl-1H-1,2,4-triazol-4-ium
- 4-(2-methylbenzyl)-1-benzyl-1H-1,2,4-triazol-4-ium
- 4-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
Uniqueness
4-(2-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to the presence of both chlorobenzyl and methylbenzyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its versatility in various applications compared to similar compounds with only one type of substituent.
Properties
Molecular Formula |
C17H17ClN3+ |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C17H17ClN3/c1-14-6-2-3-7-15(14)11-21-13-20(12-19-21)10-16-8-4-5-9-17(16)18/h2-9,12-13H,10-11H2,1H3/q+1 |
InChI Key |
CPNXTCWWIXRLBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=[N+](C=N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [(7-benzyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13361335.png)
![4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13361340.png)

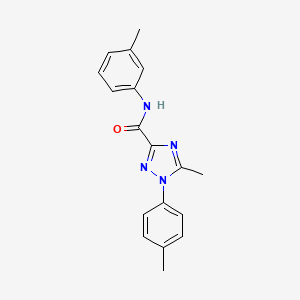
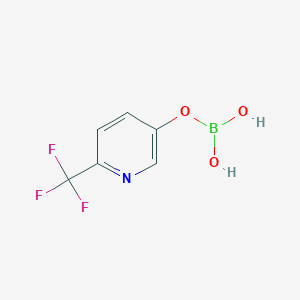


![6-(2-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361371.png)
![2-(Benzo[d]oxazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B13361377.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B13361381.png)
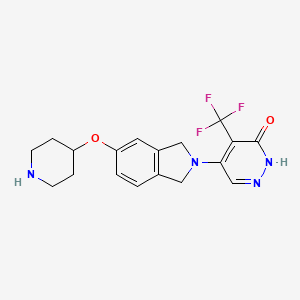
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13361395.png)
